molecular formula C17H24O7 B1231467 Gma edma CAS No. 31743-77-8

Gma edma

Cat. No. B1231467
Key on ui cas rn: 31743-77-8
M. Wt: 340.4 g/mol
InChI Key: BHHCZVFCISJWIX-UHFFFAOYSA-N
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Patent
US04340483

Procedure details

The copolymer glycidyl methacrylate-ethylene dimethacrylate was prepared according to Example 1, with the distinction that the monomer mixture consisted of 70% of glycidyl methacrylate and 30% of ethylene dimethacrylate and that the mixture was agitated during polymerization more vigorously (700 r.p.m.). The fraction of particles with diameter of 15-20 μm was separated from the resulting product, thoroughly dried and modified in the following way: 5 g of the copolymer was dispersed in 20 ml of stearoyl chloride and shaken at 20° C. for 4 hours, at 70° C. for 1.5 hours, and at 80° C. for 6 hours. The product after stearoylation contained 5.60% of chlorine. The column 200×8 mm was packed with this sorbent and used for separation of the mixture of aromatic hydrocarbons (benzene, diphenyl, anthracene, chrysene, and benzopyrene) by the method of liquid chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8]1[O:10][CH2:9]1)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:11]([O:16][CH2:17][CH2:18][O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])(=[O:15])[C:12]([CH3:14])=[CH2:13]>>[C:1]([O:6][CH2:7][CH:8]1[O:10][CH2:9]1)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:11]([O:16][CH2:17][CH2:18][O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])(=[O:15])[C:12]([CH3:14])=[CH2:13] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1CO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCOC(C(=C)C)=O

Conditions

Stirring
Type
CUSTOM
Details
was agitated during polymerization more vigorously (700 r.p.m.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The fraction of particles with diameter of 15-20 μm was separated from the resulting product
CUSTOM
Type
CUSTOM
Details
thoroughly dried
ADDITION
Type
ADDITION
Details
5 g of the copolymer was dispersed in 20 ml of stearoyl chloride
STIRRING
Type
STIRRING
Details
shaken at 20° C. for 4 hours, at 70° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
used for separation of the mixture of aromatic hydrocarbons (benzene, diphenyl, anthracene, chrysene, and benzopyrene) by the method of liquid chromatography

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC1CO1.C(C(=C)C)(=O)OCCOC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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